molecular formula C18H15ClN4 B5426101 2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole

2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole

Cat. No. B5426101
M. Wt: 322.8 g/mol
InChI Key: RXLSZAGNZJFQCX-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole, also known as CPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB is a benzimidazole derivative that exhibits potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole has shown promising results in various scientific research applications, including anti-inflammatory and anti-cancer therapies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole is still under investigation, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and inhibition of tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole is its potency and specificity towards its target pathways. This compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole research, including the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a novel compound that exhibits potent anti-inflammatory and anti-cancer properties. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development. This compound has shown promising results in various scientific research applications, including anti-inflammatory and anti-cancer therapies. Further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole involves a multistep process that starts with the synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then coupled with 4-methyl-1,2-phenylenediamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

properties

IUPAC Name

2-[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-11-5-3-8-15-16(11)21-18(20-15)14-10-23(2)22-17(14)12-6-4-7-13(19)9-12/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSZAGNZJFQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CN(N=C3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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